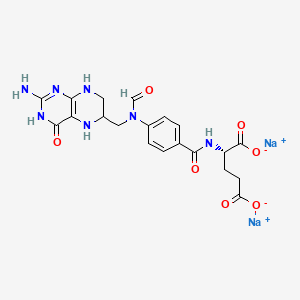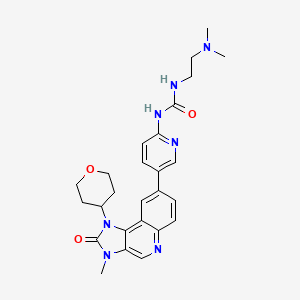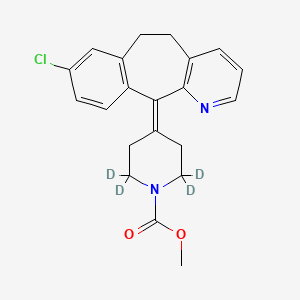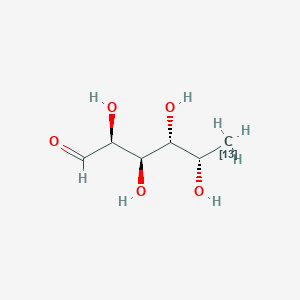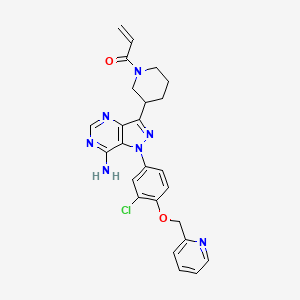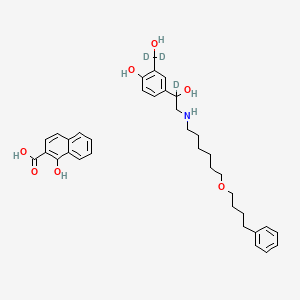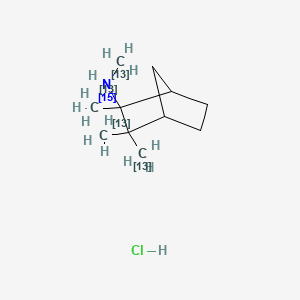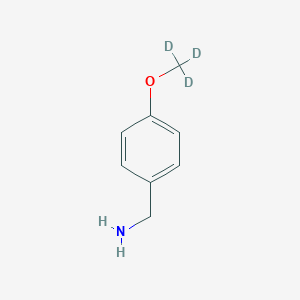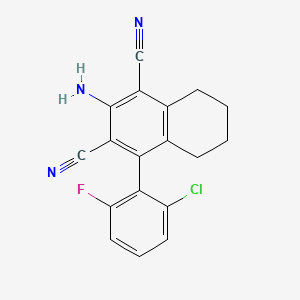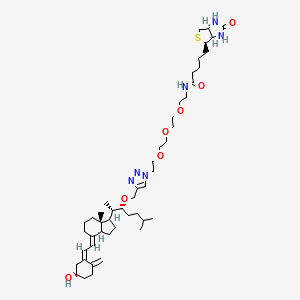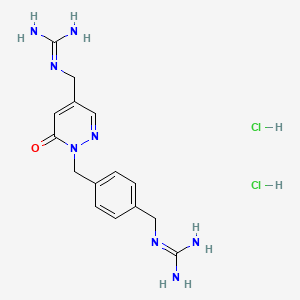
Romk-IN-32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Romk-IN-32 is a chemical compound known for its inhibitory effects on the renal outer medullary potassium channel (ROMK). This compound has an IC50 value of 35 nM for ROMK and also inhibits the human ether-à-go-go-related gene (hERG) channel with an IC50 value of 22 μM . This compound is primarily used in scientific research to study the physiological and pharmacological roles of potassium channels.
Méthodes De Préparation
The synthesis of Romk-IN-32 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques. Industrial production methods for this compound are not widely documented, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Romk-IN-32 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Romk-IN-32 has a wide range of scientific research applications, including:
Chemistry: Used to study the properties and functions of potassium channels.
Biology: Helps in understanding the role of potassium channels in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions like hypertension and heart failure.
Industry: Utilized in the development of new drugs targeting potassium channels .
Mécanisme D'action
Romk-IN-32 exerts its effects by inhibiting the renal outer medullary potassium channel (ROMK). This inhibition affects potassium ion transport across cell membranes, leading to changes in cellular and physiological functions. The compound also inhibits the hERG channel, which plays a role in cardiac repolarization. The molecular targets and pathways involved include the ROMK and hERG channels, which are critical for maintaining potassium homeostasis and cardiac function .
Comparaison Avec Des Composés Similaires
Romk-IN-32 is unique due to its dual inhibitory effects on both ROMK and hERG channels. Similar compounds include:
VU591: A selective ROMK inhibitor known for its potential therapeutic effects in hypertension.
ROMKi B: Another ROMK inhibitor studied for its effects on blood pressure and renal function.
ROMK knockout models: Used to study the physiological roles of ROMK channels and their potential as therapeutic targets
This compound stands out due to its specific inhibitory profile and its applications in both basic and applied research.
Propriétés
Formule moléculaire |
C24H28N4O5 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
8-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]-2-(1-methyl-6-oxopyridazin-3-yl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C24H28N4O5/c1-15-16(3-4-17-18(15)14-33-22(17)31)19(29)13-27-10-7-24(8-11-27)9-12-28(23(24)32)20-5-6-21(30)26(2)25-20/h3-6,19,29H,7-14H2,1-2H3/t19-/m0/s1 |
Clé InChI |
AEQJLXICIKRMCT-IBGZPJMESA-N |
SMILES isomérique |
CC1=C(C=CC2=C1COC2=O)[C@H](CN3CCC4(CC3)CCN(C4=O)C5=NN(C(=O)C=C5)C)O |
SMILES canonique |
CC1=C(C=CC2=C1COC2=O)C(CN3CCC4(CC3)CCN(C4=O)C5=NN(C(=O)C=C5)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


